molecular formula C18H20BClN4O2 B2764720 (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester CAS No. 2490665-85-3

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester

Cat. No.: B2764720
CAS No.: 2490665-85-3
M. Wt: 370.64
InChI Key: LIJVCAHLBABCLQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may yield corresponding alkanes or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the purinyl and chloromethyl groups.

    (4-Bromophenyl)boronic acid pinacol ester: Similar in structure but contains a bromine atom instead of a chloromethyl group.

    (4-Methylphenyl)boronic acid pinacol ester: Similar in structure but contains a methyl group instead of a purinyl group.

Uniqueness

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester is unique due to the presence of the purinyl and chloromethyl groups, which can influence its reactivity and applications in research .

Properties

IUPAC Name

6-chloro-9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClN4O2/c1-17(2)18(3,4)26-19(25-17)13-7-5-12(6-8-13)9-24-11-23-14-15(20)21-10-22-16(14)24/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJVCAHLBABCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC4=C3N=CN=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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